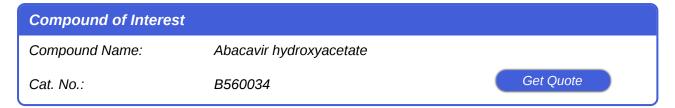


# Analytical methods for Abacavir hydroxyacetate quantification.

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An overview of analytical methods for the quantification of Abacavir, an antiretroviral agent, is crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a widely used technique for the separation, identification, and quantification of Abacavir in bulk drug and pharmaceutical dosage forms.

#### **Quantitative Data Summary for HPLC Methods**



Parameter	Method 1[1][2][3]	Method 2[4]	Method 3[5]
Column	Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm)	Grace C18 (150 x 4.6 mm i.d.)	INERTSIL ODS 3V, C18 (250x4.6 ID)
Mobile Phase	Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v)	Potassium dihydrogen phosphate buffer: Acetonitrile (70: 30, v/v)	10mM phosphate buffer: ACN (60:40 v/v), pH 4.0
Flow Rate	1 ml/min	-	-
Detection (UV)	245 nm	286 nm	287 nm
Retention Time	3.5 min	4.507 ± 0.02 min	2.430 min
Linearity Range	-	10 - 35 μg/mL	60-140 μg/ml
Correlation Coefficient (r²)	0.999	-	-
Recovery	99% – 101%	-	-
Precision (%RSD)	<2%	-	<2%

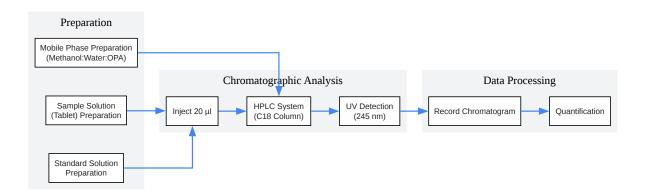
#### **Experimental Protocol: HPLC Method 1[1][2][3]**

- 1. Preparation of Mobile Phase:
- Mix methanol and water (containing 0.05% orthophosphoric acid, with the pH adjusted to 3) in a ratio of 83:17 (v/v).
- Degas the mobile phase by sonication before use.
- 2. Preparation of Standard Stock Solution:
- Accurately weigh and dissolve 20 mg of Abacavir and 10 mg of Lamivudine (if analyzing simultaneously) in methanol in a 10 ml volumetric flask.[2]
- Dilute to the mark with the mobile phase to obtain a stock solution of 2000 μg/ml Abacavir.[2]



- Further dilute the stock solution with the mobile phase to prepare working standard solutions
  of desired concentrations.
- 3. Preparation of Sample Solution (for tablets):
- Weigh and powder twenty tablets.
- Transfer a quantity of powder equivalent to 10 mg of Abacavir into a 100 mL volumetric flask.
   [4]
- Add about 60 mL of methanol and sonicate for 15 minutes.[4]
- Dilute to the mark with methanol and filter through a 0.45 μm filter.
- Further dilute the filtrate with the mobile phase to obtain a suitable concentration for analysis.
- 4. Chromatographic Conditions:
- Column: Symmetry Premsil C18 (250 mm × 4.6 mm, 5 μm)[1][3]
- Mobile Phase: Methanol: Water (0.05% orthophosphoric acid, pH 3) (83:17 v/v)[1][3]
- Flow Rate: 1 ml/min[1][3]
- Injection Volume: 20 μl[1][3]
- Detection: UV at 245 nm[1][3]
- Run Time: Approximately 10 minutes.
- 5. Analysis:
- Inject the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the concentration of Abacavir in the sample by comparing the peak area with that
  of the standard.





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HPLC Experimental Workflow for Abacavir Quantification.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of Abacavir in biological matrices like human plasma.

#### **Quantitative Data Summary for LC-MS/MS Method**



Parameter	Method 1[6]	Method 2[7]
Matrix	Human Plasma	Human Plasma
Extraction	Liquid-Liquid Extraction (Ethyl acetate:Dichloromethane, 90:10 v/v)	Liquid-Liquid Extraction
Column	Gemini C18 (150 mm × 4.6mm, 5-μm)	Thermo C18 (4.6 × 50 mm, 5 μm)
Mobile Phase	-	Ammonium acetate:Acetonitrile (20:80 % v/v), pH 5
Flow Rate	1.0 mL/min	-
Ionization	Positive Ion Mode	-
MRM Transition	m/z 287.2 → 191.2	-
Linearity Range	29.8–9318 ng/mL	20 to 10000 ng/mL
Lower Limit of Quantification (LLOQ)	-	20 ng/mL
Recovery	86.8%	62.86-63.62 %
Precision (%RSD)	-	2.1 to 4.3
Accuracy	-	90.3 to 104.8 %

## **Experimental Protocol: LC-MS/MS Method[6]**

- 1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 μL of human plasma, add the internal standard (e.g., granisetron).
- Add the extraction solvent (Ethyl acetate: Dichloromethane, 90:10, v/v).
- Vortex mix and centrifuge.
- Separate the organic layer and evaporate to dryness.

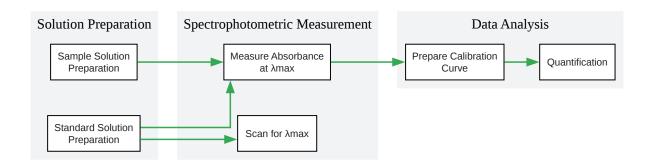


- Reconstitute the residue in the mobile phase.
- 2. Chromatographic and Mass Spectrometric Conditions:
- Column: Gemini C18 analytical column (150 mm × 4.6mm, 5-μm particle size)[6]
- Mobile Phase: Isocratic elution at a flow rate of 1.0 mL/min.[6]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- · Ionization Mode: Positive ion mode.
- MRM Transition: Monitor the parent → product ion transition for Abacavir (m/z 287.2 → 191.2) and the internal standard.[6][8]
- 3. Analysis:
- Inject the prepared sample into the LC-MS/MS system.
- Acquire data in the Multiple Reaction Monitoring (MRM) mode.
- Quantify Abacavir concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.









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